molecular formula C9H16O3 B14712360 1-Oxoheptan-2-YL acetate CAS No. 22094-22-0

1-Oxoheptan-2-YL acetate

Cat. No.: B14712360
CAS No.: 22094-22-0
M. Wt: 172.22 g/mol
InChI Key: WFLFUADTXULQFY-UHFFFAOYSA-N
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Description

1-Oxoheptan-2-YL acetate is an organic compound with the molecular formula C9H16O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoheptan-2-YL acetate can be synthesized through the esterification of heptanone with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Oxoheptan-2-YL acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oxoheptan-2-YL acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Oxoheptan-2-YL acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and heptanone, which may exert biological effects through various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .

Comparison with Similar Compounds

    1-Oxoheptan-2-YL butyrate: Similar ester derivative with a butyrate group instead of acetate.

    1-Oxoheptan-2-YL propionate: Another ester derivative with a propionate group.

    1-Oxoheptan-2-YL formate: Ester derivative with a formate group.

Uniqueness: 1-Oxoheptan-2-YL acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance as a chemical compound .

Properties

CAS No.

22094-22-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-oxoheptan-2-yl acetate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-9(7-10)12-8(2)11/h7,9H,3-6H2,1-2H3

InChI Key

WFLFUADTXULQFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)OC(=O)C

Origin of Product

United States

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